molecular formula C11H20ClF2NO2 B13722050 5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride

5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride

Cat. No.: B13722050
M. Wt: 271.73 g/mol
InChI Key: LSESYVTVWIZDCX-UHFFFAOYSA-N
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Description

5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluoroazepane ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride typically involves the introduction of the difluoroazepane moiety into a pentanoic acid backbone. One common method involves the reaction of 4,4-difluoroazepane with a pentanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as sodium channels. The compound can inhibit the activity of these channels, which plays a role in its potential analgesic effects. The inhibition of sodium channels can prevent the transmission of pain signals, making it a candidate for pain management .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H20ClF2NO2

Molecular Weight

271.73 g/mol

IUPAC Name

5-(4,4-difluoroazepan-1-yl)pentanoic acid;hydrochloride

InChI

InChI=1S/C11H19F2NO2.ClH/c12-11(13)5-3-8-14(9-6-11)7-2-1-4-10(15)16;/h1-9H2,(H,15,16);1H

InChI Key

LSESYVTVWIZDCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)CCCCC(=O)O)(F)F.Cl

Origin of Product

United States

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